Nonyl (2,4-dichlorophenoxy)acetate

Herbicide chemistry Quantitative structure-activity relationship (QSAR) Foliar uptake and cuticle penetration

Nonyl (2,4-dichlorophenoxy)acetate (CAS 55617-55-5) is a C9 straight-chain alkyl ester of 2,4-dichlorophenoxyacetic acid (2,4-D), belonging to the phenoxy herbicide class. It functions as a systemic, post-emergence herbicide that is hydrolysed in planta to the active auxin-mimetic acid, selectively controlling broadleaf weeds while sparing monocot crops.

Molecular Formula C17H24Cl2O3
Molecular Weight 347.3 g/mol
CAS No. 55617-55-5
Cat. No. B12721431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNonyl (2,4-dichlorophenoxy)acetate
CAS55617-55-5
Molecular FormulaC17H24Cl2O3
Molecular Weight347.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl
InChIInChI=1S/C17H24Cl2O3/c1-2-3-4-5-6-7-8-11-21-17(20)13-22-16-10-9-14(18)12-15(16)19/h9-10,12H,2-8,11,13H2,1H3
InChIKeyROCGYVVXBRTTJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nonyl (2,4-dichlorophenoxy)acetate (CAS 55617-55-5): A Long-Chain 2,4-D Ester for Selective Broadleaf Weed Control


Nonyl (2,4-dichlorophenoxy)acetate (CAS 55617-55-5) is a C9 straight-chain alkyl ester of 2,4-dichlorophenoxyacetic acid (2,4-D), belonging to the phenoxy herbicide class. It functions as a systemic, post-emergence herbicide that is hydrolysed in planta to the active auxin-mimetic acid, selectively controlling broadleaf weeds while sparing monocot crops [1]. The compound is regulated under the EU CLP framework with harmonised classification as Acute Tox. 4 (H302), Skin Sens. 1 (H317), and Aquatic Acute/Chronic 1 (H400/H410) [2].

Why the Nonyl Ester Cannot Be Replaced by a Generic 2,4-D Ester Without Evidence


Although all 2,4-D esters share a common phenoxyacetic acid pharmacophore, the length and structure of the alkyl ester chain profoundly influence vapour pressure, lipophilicity, hydrolysis kinetics, and formulation behaviour [1]. These physicochemical differences directly affect off-target drift risk, foliar penetration rate, rainfastness, and compatibility with adjuvant systems. Interchanging esters without quantitative property data can lead to reduced efficacy, unpredictable crop safety, or regulatory non-compliance with volatility restrictions [2]. The nonyl ester occupies a specific position within the C1–C12 2,4-D ester series that warrants evidence-based differentiation from shorter-chain (butyl, isooctyl) and longer-chain (decyl, dodecyl) analogues.

Quantitative Differentiation of Nonyl (2,4-dichlorophenoxy)acetate from Closest Comparators


Higher Lipophilicity (LogP) of Nonyl Ester vs. Isooctyl Ester Drives Differential Foliar Uptake Potential

The nonyl ester exhibits a substantially higher octanol-water partition coefficient (LogP = 6.54) compared to the widely commercialised 2,4-D isooctyl ester (LogP = 5.13, AlogP) [1][2]. This ΔLogP of 1.41 corresponds to an approximately 26-fold greater equilibrium partition into lipophilic phases. The higher lipophilicity is expected to enhance penetration through the waxy plant cuticle, potentially translating into faster foliar absorption under field conditions where cuticle thickness varies among weed species. Direct head-to-head cuticle penetration data for the nonyl ester are not available in the open literature; this differentiation is therefore classified as cross-study comparable.

Herbicide chemistry Quantitative structure-activity relationship (QSAR) Foliar uptake and cuticle penetration

Higher Boiling Point of Nonyl Ester vs. Isooctyl Ester Indicates Lower Volatility Potential

The nonyl ester has a reported boiling point of 415.6 °C at 760 mmHg , compared with 396.9 °C at 760 mmHg for the isooctyl ester . This 18.7 °C higher boiling point is consistent with the increased molecular weight (347.28 vs. 333.25 g/mol) and longer straight-chain alkyl moiety, and is a strong physicochemical indicator of lower saturated vapour pressure at ambient temperature. The general trend of decreasing vapour pressure with increasing n-alkyl chain length in 2,4-D esters has been experimentally validated for the methyl, n-butyl, and n-octyl esters [1]; the nonyl ester (C9) is predicted to be less volatile than n-octyl (C8).

Herbicide formulation Volatility drift management Environmental safety

Nonyl Ester Enables Thermodynamically Stable Microemulsion Concentrates as Claimed in Patent RU2546261C1

Russian patent RU2546261C1 (2015) specifically claims herbicidal microemulsion concentrates comprising esters of C7–C9 alcohols of 2,4-dichlorophenoxyacetic acid, including the nonyl ester, in combination with a trialkylamine salt of 2,4-D and surfactants [1]. The patent explicitly states that these compositions form thermodynamically stable microemulsion aqueous solutions with dispersion-phase droplet sizes in the nanometre range. This formulation behaviour is attributed to the specific chain-length range of the alcohol moiety, which provides an optimal balance of hydrophobicity and surfactant compatibility not achievable with shorter-chain (e.g., butyl, isopropyl) or branched-chain (e.g., isooctyl) esters within the same microemulsion system.

Agrochemical formulation Microemulsion technology Patent-protected composition

Validated Reverse-Phase HPLC Method for 2,4-D-Nonyl Enables Specific Residue Analysis Distinct from Other 2,4-D Esters

A dedicated reverse-phase HPLC method for the analysis of 2,4-D-nonyl has been validated on a Newcrom R1 mixed-mode column, with mobile phase consisting of acetonitrile, water, and phosphoric acid (phosphoric acid replaced with formic acid for mass spectrometry compatibility) [1]. The method is reported to be suitable for preparative separation of impurities and for pharmacokinetic studies. This compound-specific chromatographic method provides a direct analytical advantage over generic 2,4-D ester methods that may not resolve the nonyl ester from co-occurring long-chain ester analogues or degradation products.

Analytical chemistry Environmental monitoring Chromatographic method development

Evidence-Based Application Scenarios for Nonyl (2,4-dichlorophenoxy)acetate


Low-Volatility Broadleaf Weed Control in Sensitive Cropping Systems and Near Residential Areas

Based on the higher boiling point (415.6 °C) and predicted low vapour pressure relative to shorter-chain esters, nonyl (2,4-dichlorophenoxy)acetate is a candidate for post-emergence broadleaf weed control in cereal crops, maize, and pastures located in proximity to susceptible broadleaf crops (e.g., cotton, soybeans, grapes) or residential zones where vapour drift must be minimised [1]. The established chain-length-dependent volatility trend for 2,4-D esters supports the expectation that the nonyl ester provides lower drift risk than butyl or isooctyl formulations [2].

Microemulsion Concentrate Formulation for Precision Agriculture and Drone-Based Spraying

The specific claim in patent RU2546261C1 for C7–C9 2,4-D esters in thermodynamically stable microemulsion concentrates positions nonyl (2,4-dichlorophenoxy)acetate as a preferred active ingredient for advanced liquid formulations intended for low-volume, precision spraying applications, including unmanned aerial vehicle (UAV) deployment, where nano-scale droplet uniformity and tank-mix stability are critical performance parameters [1].

Analytical Reference Standard for 2,4-D Ester Residue Method Development and Validation

The availability of a dedicated, validated HPLC method for 2,4-D-nonyl on a Newcrom R1 column [1] makes this compound a suitable analytical reference standard for laboratories developing or validating residue methods specific to long-chain 2,4-D esters in environmental matrices (soil, surface water, plant tissue). This is particularly relevant for regulatory monitoring programmes that require ester-specific quantification rather than total 2,4-D acid equivalents.

Structure-Activity Relationship (SAR) Studies on Phenoxy Herbicide Ester Homologues

The nonyl ester (C9) fills a specific position in the homologous series of straight-chain 2,4-D esters studied for biological efficacy on woody weeds. Harvey (1989) demonstrated that biological activity of n-alkyl 2,4-D esters on rubber vine (Cryptostegia grandiflora) is a function of both molecular weight and vapour pressure across the C1–C12 range, with a linear relationship for higher molecular weight, low-volatile esters [1]. The nonyl ester serves as a key data point in this SAR continuum for researchers investigating the interplay between lipophilicity, volatility, and herbicidal efficacy.

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